molecular formula C12H14BrF3N2 B1401683 N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-63-3

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No.: B1401683
CAS No.: 1713163-63-3
M. Wt: 323.15 g/mol
InChI Key: SQZZZMWNOITPHA-UHFFFAOYSA-N
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Description

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of bromine and trifluoromethyl groups in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

    Piperidine Introduction: The piperidine moiety can be attached via nucleophilic substitution reactions, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidine: Lacks the amine group, which may affect its reactivity and biological activity.

    N-(3-Chloro-2-(trifluoromethyl)-phenyl)piperidin-1-amine: Substitution of bromine with chlorine can alter the compound’s properties.

    N-(3-Bromo-2-(methyl)-phenyl)piperidin-1-amine: Replacement of the trifluoromethyl group with a methyl group can significantly change the compound’s behavior.

Uniqueness

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is unique due to the combination of bromine and trifluoromethyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

Properties

IUPAC Name

N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZZZMWNOITPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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